Tris(di-methylsilyl) cyanurate
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Overview
Description
Tris(di-methylsilyl) cyanurate is a compound that belongs to the class of isocyanurates, which are cyclic trimers of isocyanate molecules. Isocyanurates are known for their high thermal and mechanical stability, making them valuable in various industrial applications .
Preparation Methods
The synthesis of tris(di-methylsilyl) cyanurate typically involves the cyclotrimerization of isocyanates. This process is highly exothermic and can be catalyzed by various catalysts. For example, the reaction of this compound with vanadocene dichloride in toluene at 100-110°C for 72 hours yields tris[(η5-cyclopentadienyl)vanadiumchloro] isocyanurate . Industrial production methods often involve the use of chlorobenzene solvent and anhydrous aluminum trichloride as a catalyst, followed by bromination, washing, distilling, crystallizing, and drying .
Chemical Reactions Analysis
Tris(di-methylsilyl) cyanurate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include radical initiators, hydrogen donors, and brominating agents. For instance, the reduction of halides using tris(trimethylsilyl)silane as a reducing agent is a notable reaction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tris(di-methylsilyl) cyanurate has diverse applications in scientific research. In chemistry, it is used as a reagent in radical-based transformations and as a reducing agent . In biology and medicine, isocyanurates are incorporated into polymer networks to improve the physical properties of polymers, making them useful in rigid polyurethane foams, elastomers, sealants, coatings, and insulation boards . Additionally, this compound is used in the chemical vapor deposition of silicon oxynitride films, which serve as corrosion barriers .
Mechanism of Action
The mechanism of action of tris(di-methylsilyl) cyanurate involves the cyclotrimerization of isocyanates, which is a highly exothermic process. This reaction is facilitated by various catalysts and results in the formation of stable isocyanurate frameworks. These frameworks enhance the thermal and mechanical stability of the resulting compounds .
Comparison with Similar Compounds
Tris(di-methylsilyl) cyanurate can be compared with other isocyanurates, such as trimethyl isocyanurate and triphenyl isocyanurate. These compounds share similar thermal and mechanical stability properties but differ in their substituents and specific applications. For example, trimethyl isocyanurate is commonly used in polymer networks, while triphenyl isocyanurate is used in selective anion binding and functional microporous materials . Another similar compound is triallyl isocyanurate, which is used in wastewater treatment due to its refractory nature .
Properties
Molecular Formula |
C9H18N3O3Si3 |
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Molecular Weight |
300.51 g/mol |
InChI |
InChI=1S/C9H18N3O3Si3/c1-16(2)13-7-10-8(14-17(3)4)12-9(11-7)15-18(5)6/h1-6H3 |
InChI Key |
GKRZEEYZPSOOQR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)OC1=NC(=NC(=N1)O[Si](C)C)O[Si](C)C |
Origin of Product |
United States |
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